Apoptone, also known by its chemical designation HE3235, is a small molecule with the chemical formula and a molecular weight of approximately 316.485 g/mol. It is classified as a mitochondrial inhibitor and has garnered attention for its potential therapeutic applications, particularly in oncology. The compound operates by modulating apoptotic pathways, specifically targeting mechanisms that control cell death and survival, making it a candidate for cancer treatment .
Apoptone is a proprietary cell-permeable peptide (Source 1: ). While the exact mechanism of action is still under investigation, research suggests it may induce a form of programmed cell death (apoptosis) in cancer cells (Source 2).
Apoptone is being studied for its potential applications in cancer treatment. Here are some areas of scientific research:
Apoptone primarily functions through its interaction with mitochondrial pathways involved in apoptosis. It inhibits the B-cell lymphoma 2 gene (BCL2), which encodes proteins that prevent apoptosis, thereby promoting the expression of pro-apoptotic factors. This action leads to increased permeability of the mitochondrial membrane and subsequent release of cytochrome c into the cytosol, triggering apoptotic cascades involving caspases .
The chemical structure of Apoptone allows it to engage in specific interactions with proteins such as Apoptotic protease activating factor-1 (APAF-1), affecting the formation of the apoptosome complex that activates caspases critical for apoptosis execution .
Apoptone exhibits significant biological activity by regulating apoptosis in various cell types. Its primary mechanism involves the suppression of apoptosis in factor-dependent lymphohematopoietic and neural cells, thereby influencing cell survival under stress conditions . Additionally, Apoptone has been shown to inhibit autophagy by interacting with key proteins such as BECN1 and AMBRA1, further contributing to its role in cellular regulation .
The synthesis of Apoptone involves complex organic chemistry techniques. While specific detailed synthetic routes are not widely published, it generally includes multi-step reactions that may involve:
The exact synthetic pathway remains proprietary or undisclosed in many sources, reflecting its investigational status in pharmaceutical development .
Apoptone is primarily investigated for its potential applications in cancer therapy. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for treating various malignancies. Current research focuses on:
Research continues to explore additional therapeutic avenues where Apoptone's unique properties can be leveraged .
Studies have demonstrated that Apoptone interacts with several key proteins involved in apoptotic signaling pathways. Notably:
These interactions underscore its multifaceted role in regulating cell death and survival.
Several compounds share structural or functional similarities with Apoptone. Here are notable comparisons:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Bcl-2 Inhibitors | Inhibit BCL2 family proteins | Directly target anti-apoptotic signals |
Navitoclax | Dual BCL2/BCL-xL inhibitor | Targets multiple anti-apoptotic pathways |
ABT-737 | Selective BCL2 inhibitor | Designed for oral bioavailability |
Sunitinib | Tyrosine kinase inhibitor | Broader spectrum including angiogenesis inhibition |
Venetoclax | Selective BCL2 inhibitor | Approved for chronic lymphocytic leukemia |
Apoptone stands out due to its specific targeting of mitochondrial pathways and its unique structural characteristics that allow for distinct interactions within apoptotic signaling networks .
Apoptone’s systematic name follows IUPAC guidelines for steroids, reflecting its stereochemical complexity:
(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol .
Key nomenclature conventions applied include:
Alternative nomenclature variants include 17α-ethynyl-5α-androstane-3α,17β-diol, emphasizing the α/β orientation of substituents relative to the steroid plane .
The synthetic pathway for Apoptone, also known by its developmental designation HE3235, begins with a strategic retrosynthetic analysis of the androstane backbone [1]. The target molecule, 17α-ethynyl-5α-androstane-3α,17β-diol, presents several key structural features that must be addressed through systematic disconnection approaches [2]. The molecular formula C21H32O2 with a molecular weight of 316.485 grams per mole establishes the chemical framework for synthetic planning [1] [3].
The retrosynthetic approach involves four critical disconnections that lead from the target molecule to commercially available starting materials [4]. The first disconnection targets the 3α-hydroxyl group, which can be traced back to a ketone precursor through stereoselective reduction [5]. This transformation is particularly challenging due to the requirement for achieving the specific 3α-configuration rather than the thermodynamically favored 3β-isomer [6].
The second major disconnection focuses on the 17α-ethynyl-17β-hydroxyl functionality, which represents one of the most synthetically demanding aspects of the molecule [7]. This structural motif can be derived from the corresponding 17-ketone through nucleophilic addition of ethynyl organometallic reagents [8]. The stereochemical outcome of this transformation is governed by the approach of the nucleophile from the less sterically hindered α-face of the steroid backbone .
The third disconnection involves the 5α-stereochemistry of the androstane skeleton, which can be established through selective hydrogenation of the corresponding 5-ene precursor [10]. This reduction typically proceeds with high stereoselectivity due to the steric environment surrounding the 5,6-double bond [11].
Disconnection Step | Structural Feature | Synthetic Transformation | Stereochemical Control |
---|---|---|---|
First | 3α-Hydroxyl group | Stereoselective ketone reduction | Reagent and condition dependent |
Second | 17α-Ethynyl-17β-hydroxyl | Ethynyl nucleophilic addition | α-Face selectivity |
Third | 5α-Configuration | Selective hydrogenation | Substrate-controlled |
Fourth | Androstane backbone | Commercial starting material | Pre-established |
The synthesis of HE3235 requires the preparation and isolation of several key intermediates, each presenting unique synthetic challenges and purification requirements [14]. The first critical intermediate is 5α-androstane-3,17-dione, which is obtained through catalytic hydrogenation of 4-androstene-3,17-dione using palladium on carbon or similar heterogeneous catalysts [15]. This transformation proceeds with excellent stereoselectivity to provide the desired 5α-configuration due to the approach of hydrogen from the less hindered β-face of the molecule [16].
The 5α-reduction step typically employs hydrogen gas at atmospheric or elevated pressure in the presence of a palladium catalyst [17]. The choice of solvent significantly influences both the reaction rate and stereoselectivity, with ethyl acetate and ethanol being commonly employed due to their compatibility with the catalyst system [18]. Temperature control is critical, as elevated temperatures can lead to over-reduction or epimerization of sensitive stereocenters [19].
The second major intermediate is 17α-ethynyl-17β-hydroxy-5α-androstan-3-one, which results from the ethynylation of the 17-ketone functionality [20]. This transformation is typically achieved using ethynylmagnesium bromide or lithium acetylide as nucleophilic reagents [21]. The reaction proceeds through nucleophilic addition to the carbonyl carbon, with the stereochemical outcome dictated by the approach from the less sterically hindered α-face of the steroid [22].
The ethynylation reaction requires anhydrous conditions to prevent decomposition of the organometallic reagents [23]. Tetrahydrofuran or diethyl ether are commonly employed as solvents due to their ability to coordinate with the metal center and stabilize the reactive intermediates [24]. Temperature control is essential, with reactions typically conducted at temperatures ranging from -78°C to room temperature depending on the specific reagent system employed [25].
Purification of the ethynylated intermediate presents significant challenges due to the presence of multiple stereoisomers and unreacted starting material [26]. Column chromatography using silica gel with carefully optimized solvent systems is typically required to achieve acceptable purity levels [27]. The use of high-performance liquid chromatography may be necessary for analytical verification of stereochemical purity.
Intermediate | Molecular Formula | Key Functional Groups | Purification Method | Typical Yield |
---|---|---|---|---|
5α-Androstane-3,17-dione | C19H28O2 | Two ketones, 5α-configuration | Recrystallization | 85-95% |
17α-Ethynyl-17β-hydroxy-5α-androstan-3-one | C21H30O2 | Ethynyl, tertiary alcohol, ketone | Column chromatography | 70-85% |
Protected intermediates | Variable | Protecting groups | Extraction/chromatography | 60-80% |
The synthesis of HE3235 presents numerous stereoselective challenges that must be addressed through careful selection of reagents, reaction conditions, and synthetic strategies. The most significant challenge involves the stereoselective reduction of the 3-ketone to provide the required 3α-hydroxyl configuration. This transformation is thermodynamically unfavorable, as the 3β-hydroxyl isomer is typically more stable due to the equatorial orientation of the hydroxyl group [28].
Several strategies have been developed to achieve the desired 3α-selectivity in ketone reductions [29]. The use of sterically hindered reducing agents such as lithium tri-tert-butoxyaluminum hydride can provide enhanced selectivity for the kinetically favored 3α-product [30]. Alternatively, the use of sodium borohydride in the presence of cerium chloride has been reported to improve the stereoselectivity of the reduction [31].
The choice of solvent plays a crucial role in determining the stereochemical outcome of the reduction [32]. Protic solvents such as methanol or ethanol can facilitate protonation from the α-face, leading to the desired 3α-hydroxyl product [33]. In contrast, aprotic solvents may favor the thermodynamically more stable 3β-isomer [34].
Temperature control is another critical factor in achieving high stereoselectivity [35]. Lower temperatures generally favor kinetic control, leading to higher proportions of the desired 3α-product [36]. However, excessively low temperatures may result in incomplete conversion or extended reaction times.
The stereochemical challenges extend beyond the 3-position to include control of the 17α-ethynyl and 17β-hydroxyl configurations. The nucleophilic addition of ethynyl reagents to the 17-ketone typically proceeds with high α-selectivity due to steric hindrance on the β-face of the molecule. However, the use of chelating reagents or specific coordination environments can sometimes alter this selectivity.
Stereocenter | Desired Configuration | Thermodynamic Preference | Kinetic Control Strategy | Typical Selectivity |
---|---|---|---|---|
C3 | 3α-Hydroxyl | 3β-Hydroxyl (equatorial) | Hindered reducing agents | 70-85% α |
C5 | 5α-Hydrogen | 5α-Hydrogen (stable) | Substrate-controlled | >95% α |
C17 | 17α-Ethynyl | 17α-Ethynyl (less hindered) | Steric approach control | 90-95% α |
The purification and separation of stereoisomers represents an additional synthetic challenge. The close structural similarity of stereoisomeric products often results in similar physical and chemical properties, making separation difficult. High-performance liquid chromatography with chiral stationary phases may be required for analytical verification of stereochemical purity.